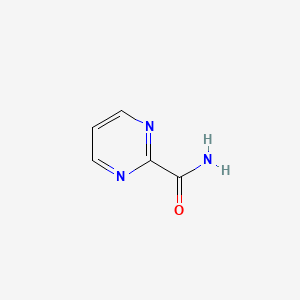![molecular formula C12H19NO2 B2390513 N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide CAS No. 2153822-23-0](/img/structure/B2390513.png)
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a derivative of cyclobutane and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been studied for its potential pharmacological applications, including its use as an anti-inflammatory agent, antitumor agent, and antiviral agent. Studies have shown that this compound has potent anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. Additionally, N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an antitumor agent. Furthermore, this compound has been shown to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
Wirkmechanismus
The mechanism of action of N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in cells. For example, N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4, which may also contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory effects. Additionally, N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide in lab experiments include its potent pharmacological effects, which may be useful in studying various biological processes. Additionally, this compound is relatively easy to synthesize, which may make it more accessible for researchers. However, the limitations of using N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide in lab experiments include its potential toxicity, which may limit its use in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of various inflammatory conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more potent and selective analogs. Furthermore, the antitumor and antiviral properties of N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide should be further explored, with the goal of developing more effective treatments for cancer and viral infections.
Synthesemethoden
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide can be synthesized through various methods, including the reaction of cyclobutanecarboxylic acid with oxalyl chloride to form cyclobutanecarbonyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran to form N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide. Another method involves the reaction of cyclobutanecarboxylic acid with oxalyl chloride to form cyclobutanecarbonyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran and propargylamine to form N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide.
Eigenschaften
IUPAC Name |
N-[cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-4-3-5-9)10-6-7-15-8-10/h2,9-10,12H,1,3-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXAQAPSRVKSDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CCC1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

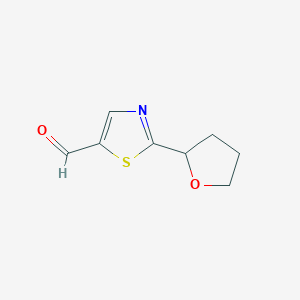
![methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B2390433.png)
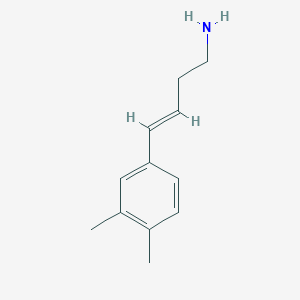
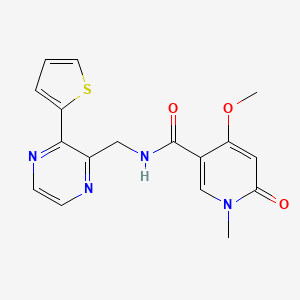
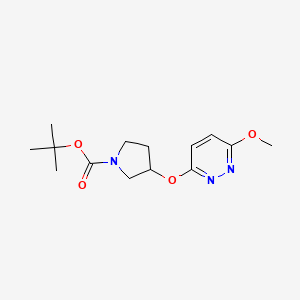
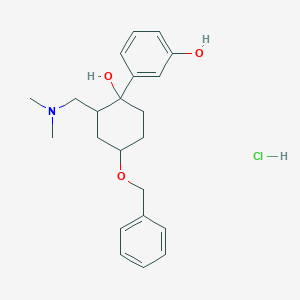
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2390441.png)
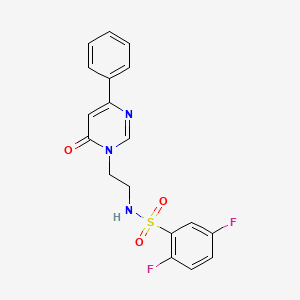
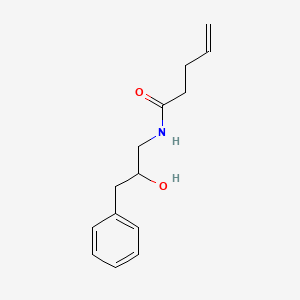
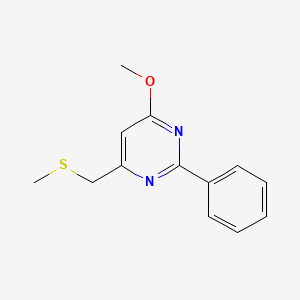

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2390449.png)
![4-methoxy-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2390451.png)
